Product packaging for Acetyl Hexapeptide-37(Cat. No.:)

Acetyl Hexapeptide-37

Cat. No.: B1575520
M. Wt: 526.55
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl Hexapeptide-37 is a synthetic bioactive peptide supplied for research use only, strictly for laboratory investigation and not for diagnostic, therapeutic, or personal use. This compound, with the amino acid sequence Ac-Ser-Pro-Ala-Gly-Gly-Pro-NH2 and a molecular weight of 525.55 g/mol , is a key ingredient for studies in cosmetic science and skin biology. Its primary researched mechanism involves the upregulation of human Aquaporin-3 (AQP3) gene expression, enhancing water flux from deeper skin layers to the stratum corneum to improve skin hydration and keratinocyte viability . Beyond its hydrating properties, this hexapeptide exhibits multifunctional anti-aging effects. It stimulates dermal fibroblasts to boost Collagen Type I production, thereby improving skin smoothness, firmness, and elasticity . Furthermore, it promotes keratinocyte proliferation, which enhances the skin's barrier function and reduces trans-epidermal water loss . Research applications for this compound include investigations into skin barrier repair, cellular proliferation and viability under stress conditions, mechanisms of extracellular matrix protein synthesis, and the function of aquaglyceroporins in skin hydration . The peptide is provided as a white powder with a high purity level (≥98%) . All research must be conducted in accordance with applicable laws and regulations.

Properties

Molecular Formula

C22H34N6O8

Molecular Weight

526.55

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Synthesis Methodologies and Structural Characterization of Acetyl Hexapeptide 37

Principles of Solid-Phase Peptide Synthesis (SPPS) for Hexapeptides

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing synthetic peptides like Acetyl Hexapeptide-37. Developed by R. Bruce Merrifield, this technique involves building a peptide chain sequentially while one end is attached to an insoluble solid support or resin. This approach simplifies the purification process, as excess reagents and by-products can be removed by washing and filtration after each step.

The synthesis of a hexapeptide via SPPS follows a cyclical process:

Resin Preparation and First Amino Acid Attachment: The process begins with a polymeric resin, often made of polystyrene. For a C-terminal amide peptide like this compound, a resin such as Rink Amide is used. The first amino acid (Proline), with its N-terminus protected by a temporary group like Fmoc (Fluorenylmethyloxycarbonyl), is covalently bonded to this resin.

Deprotection: The Fmoc protecting group on the first amino acid is removed, typically using a mild base like piperidine, to expose a free amine group.

Coupling: The next protected amino acid in the sequence (Glycine) is activated by a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) and added to the reaction vessel. It forms a peptide bond with the free amine group of the resin-bound amino acid. Excess reagents are used to drive the reaction to completion.

Washing: After coupling, the resin is thoroughly washed with solvents to remove all excess reagents and soluble by-products.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid (Glycine, Alanine, Proline, and Serine) until the full hexapeptide chain is assembled. After the final amino acid is added, the N-terminal amine is acetylated. Finally, the completed peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which also removes any remaining side-chain protecting groups. The crude peptide is then precipitated, lyophilized, and purified. Microwave-assisted SPPS can be employed to accelerate synthesis times and improve reaction efficiency.

Table 1: Key Stages in Solid-Phase Peptide Synthesis (SPPS) of a Hexapeptide
StepDescriptionCommon Reagents
Resin AttachmentThe C-terminal amino acid is covalently linked to an insoluble polymer support.Polystyrene-based resins (e.g., Rink Amide resin)
DeprotectionRemoval of the temporary N-terminal protecting group (e.g., Fmoc) to expose the amine for the next coupling reaction.20% Piperidine in DMF or NMP
CouplingActivation of the next amino acid's carboxyl group and its reaction with the N-terminal amine of the growing peptide chain.Coupling agents: DIC, HBTU; Additives: HOBt, Oxyma Pure
CleavageRelease of the completed peptide from the solid support and removal of all permanent side-chain protecting groups.Trifluoroacetic acid (TFA)-based cleavage cocktails
PurificationIsolation of the target peptide from impurities generated during synthesis.High-Performance Liquid Chromatography (HPLC)

Alternative Synthetic Routes and Combinatorial Approaches

While SPPS is dominant, other methods exist for peptide synthesis. Liquid-phase (or solution-phase) peptide synthesis was the primary method before the advent of SPPS. This approach involves synthesizing the peptide entirely in solution, with purification of the intermediate product required after each step. For larger peptides, a fragment condensation strategy can be used, where smaller peptide fragments are synthesized separately (either in solution or via SPPS) and then joined together.

This compound was originally identified through combinatorial chemistry. This powerful technique enables the rapid synthesis and screening of a vast number of different molecules to find compounds with a desired biological activity.

Combinatorial "Split-Mix" Synthesis: This method, often performed on solid-phase resins, is used to generate massive peptide libraries. A batch of resin beads is split into multiple portions, and a different amino acid is coupled to each portion. The portions are then mixed back together. This "split-mix" cycle is repeated, resulting in a library where, ideally, each bead contains a unique peptide sequence. These libraries can then be screened for specific biological activities, such as binding to a receptor or modulating gene expression, which is how the sequence for this compound was discovered.

Advanced Analytical Techniques for Purity and Sequence Elucidation

After synthesis, rigorous analysis is essential to confirm the identity, purity, and structure of the peptide. Several advanced analytical techniques are employed for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing peptide purity. Reversed-phase HPLC (RP-HPLC) is most common, where the peptide mixture is passed through a column (typically C18) with a nonpolar stationary phase. A gradient of increasing organic solvent (like acetonitrile) is used to elute the components. The target peptide is separated from impurities, such as truncated or deletion sequences, based on differences in hydrophobicity. The purity is determined by integrating the area of the peptide peak relative to the total area of all peaks detected, usually by UV absorbance at 215-220 nm.

Mass Spectrometry (MS): Mass spectrometry is considered the gold standard for confirming the molecular identity of a peptide. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight. When combined with HPLC (LC-MS), it allows for the mass of each separated peak to be determined, confirming which peak corresponds to the target peptide and helping to identify impurities. Tandem mass spectrometry (MS/MS) can be used for sequence elucidation, where the peptide is fragmented and the masses of the resulting fragments are analyzed to verify the amino acid sequence.

Table 2: Analytical Techniques for Peptide Characterization
TechniquePrimary PurposeInformation Obtained
HPLC (High-Performance Liquid Chromatography)Purity Assessment & QuantificationSeparates target peptide from impurities; provides purity percentage based on peak area.
MS (Mass Spectrometry)Identity ConfirmationAccurately determines the molecular weight of the peptide.
LC-MS (Liquid Chromatography-Mass Spectrometry)Purity & Identity ConfirmationCombines HPLC separation with MS detection to identify and quantify the peptide and its impurities simultaneously.
MS/MS (Tandem Mass Spectrometry)Sequence ElucidationFragments the peptide and analyzes the resulting ions to confirm the amino acid sequence.
Amino Acid Analysis (AAA)Composition & ContentDetermines the amino acid composition and the net peptide content of the final product after acid hydrolysis.

Isotopic Labeling Strategies for Mechanistic Investigations

To investigate the mechanisms of action, metabolic fate, or for precise quantification of a peptide, isotopic labeling is a powerful strategy. This involves synthesizing the peptide with one or more atoms replaced by their heavier, stable isotopes, such as replacing carbon-12 (¹²C) with carbon-13 (¹³C), nitrogen-14 (¹⁴N) with nitrogen-15 (B135050) (¹⁵N), or hydrogen (¹H) with deuterium (B1214612) (²H).

These stable isotope-labeled (SIL) peptides are chemically identical to their unlabeled counterparts but have a higher molecular weight. This mass difference allows them to be distinguished and accurately measured by a mass spectrometer.

Key applications include:

Quantitative Proteomics: A known amount of the heavy-labeled this compound can be added to a biological sample as an internal standard. By comparing the mass spectrometer signal intensity of the labeled peptide to the unlabeled ("light") peptide naturally present or administered, its absolute concentration can be determined with high accuracy.

Mechanistic and Pharmacokinetic Studies: Labeled peptides can be used to trace the peptide's journey and fate within biological systems, aiding in drug metabolism and pharmacokinetic studies.

Nuclear Magnetic Resonance (NMR) Studies: Incorporating isotopes like ¹³C and ¹⁵N can enhance NMR signals, facilitating the determination of the peptide's three-dimensional structure in solution and studying its interactions with other molecules.

Molecular and Cellular Mechanisms of Action of Acetyl Hexapeptide 37

Modulation of Aquaporin Expression and Function

Acetyl Hexapeptide-37 plays a significant role in skin hydration by influencing the expression and function of Aquaporin-3 (AQP3), a crucial channel protein in the epidermis. nbinno.com Aquaporins are integral membrane proteins that facilitate the transport of water and other small solutes across cell membranes. nih.govnih.gov AQP3, in particular, is vital for maintaining skin hydration, elasticity, and barrier function. nbinno.com

Research indicates that this compound directly influences the genetic expression of AQP3. In vitro studies on human keratinocytes have demonstrated that treatment with this compound leads to an increase in AQP3 mRNA levels. green-river.eu This upregulation at the transcriptional level suggests that the peptide stimulates the synthesis of new AQP3 channels. One study found that this compound could increase the expression of the human AQP3 gene, leading to a significant boost in its production. ci.guide This mechanism enhances the skin's intrinsic capacity for hydration by increasing the number of available water channels. nbinno.com

Table 1: Effect of this compound on AQP3 Gene Expression

Cell TypeTreatmentObserved Effect on AQP3Source
Human KeratinocytesThis compoundIncreased AQP3 mRNA levels green-river.eu
Human Keratinocyte CellsThis compoundIncreased expression of human AQP3 gene ci.guide

Following gene transcription, this compound also affects the abundance of the AQP3 protein. Studies have shown that the peptide can boost AQP3 production by up to two-fold. ci.guide This increased protein synthesis results in a higher density of AQP3 channels within the cell membranes of keratinocytes. green-river.euyoungshechem.com AQP3 is typically expressed in the basal layer of keratinocytes, both in the plasma membrane and intracellularly, and almost exclusively in the plasma membrane in the upper layers of the epidermis (stratum spinosum). nih.gov The enhanced expression driven by this compound ensures these channels are correctly localized to the cell membrane, where they perform their transport functions. green-river.eu The biological activity of aquaporins is also regulated by post-translational modifications, which are crucial for their proper function and subcellular distribution. nih.gov

Regulation of Extracellular Matrix Components

In addition to its effects on hydration, this compound influences the structural components of the skin by regulating the extracellular matrix (ECM). The ECM provides structural support to cells and is primarily composed of proteins like collagen and elastin (B1584352).

This compound has been shown to stimulate dermal fibroblasts, the cells responsible for producing collagen. ci.guide This stimulation leads to an increase in the synthesis of Collagen Type I. nbinno.comgreen-river.euyoungshechem.com Collagen is the main structural protein in the extracellular matrix and is essential for providing the skin with firmness and strength. cosmileeurope.eu By boosting the production of Collagen Type I, this compound helps to improve the skin's structural integrity. ci.guideyoungshepeptides.com

Table 2: Effect of this compound on Extracellular Matrix Components

Target ComponentMechanism of ActionResultSource
Collagen Type IStimulation of dermal fibroblastsIncreased synthesis nbinno.comgreen-river.euci.guideyoungshepeptides.com
ElastinPotential stimulation of productionEnhanced skin elasticity sarms4muscle.com

There is evidence to suggest that this compound may also influence the production of elastin. sarms4muscle.com Elastin is another critical protein in the ECM that provides elasticity and resilience to the skin. Some research indicates that the peptide stimulates elastin production, which is essential for maintaining firmer, more elastic-looking skin. sarms4muscle.com Other reports suggest it may function by inhibiting the enzymes that degrade existing skin proteins like elastin. mobelbiochem.com This dual action helps to preserve and enhance the skin's elasticity.

Impact on Cell Proliferation and Viability

This compound demonstrates significant effects on the proliferation and viability of skin cells, particularly keratinocytes. green-river.euci.guideexperchem.com These actions are crucial for skin regeneration, repair, and maintaining a healthy epidermal structure.

Summary of Research Findings on this compound and Keratinocyte Proliferation

Observed EffectAssociated OutcomeSource
Increased keratinocyte proliferationContributes to skin rejuvenation and improved barrier function. experchem.com experchem.com
Stimulation of cell proliferationAids in providing a complete treatment against aging. experchem.com experchem.com
Promotion of keratinocyte cell proliferationImproves skin barrier function and reduces transdermal moisture loss. ci.guide ci.guide

Influence on Epidermal Barrier Function

A primary mechanism of this compound is its ability to significantly enhance the skin's epidermal barrier function. green-river.euexperchem.comnbinno.comnmpharmtech.com A healthy barrier is essential for preventing excessive transepidermal water loss (TEWL) and protecting the skin from environmental aggressors. nmpharmtech.comtaylorandfrancis.com The peptide achieves this by upregulating the expression of Aquaporin-3 (AQP3), a vital protein that forms water channels in cell membranes. green-river.euexperchem.comnbinno.com This increased AQP3 expression facilitates a better flow of water from the dermis to the epidermis, ensuring the stratum corneum remains adequately hydrated. green-river.euci.guideexperchem.com The improved hydration and fortified barrier integrity lead to healthier, more resilient skin. nbinno.comnmpharmtech.com

Mechanisms of Epidermal Barrier Enhancement by this compound

MechanismCellular/Molecular EffectOverall Impact on SkinSource
Enhanced Aquaporin-3 (AQP3) ExpressionImproves water flux from the basal layer of the epidermis to the stratum corneum. green-river.euexperchem.comIncreases skin hydration and reinforces barrier integrity. green-river.eunmpharmtech.com green-river.euexperchem.com
Increased Keratinocyte ProliferationStrengthens the cellular structure of the epidermis. ci.guideContributes to a more robust and effective skin barrier. ci.guide ci.guide
Support of Epidermal RenewalAids in the natural turnover and repair processes of the skin. nmpharmtech.comReduces TEWL and improves moisture retention. nmpharmtech.com nmpharmtech.com

Exploration of Receptor Binding and Ligand-Target Interactions (Hypothetical/General for peptides, not explicitly for AH-37 in snippets)

While specific receptor binding pathways for this compound are not extensively detailed in the provided research, the mechanism of action for peptides in cosmetics generally involves interactions with cell surface receptors. mdpi.com Peptides often function as signaling molecules, or ligands, that bind to specific receptors on the cell membrane to trigger a cascade of intracellular events. mdpi.compeptidesciences.com

The action of many bioactive peptides is mediated through G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). researchgate.net When a peptide binds to its corresponding receptor, it induces a conformational change in the receptor protein. This change initiates a signaling pathway inside the cell, which can lead to various outcomes, such as the activation or inhibition of specific enzymes or the modulation of gene expression. peptidesciences.com For example, signal peptides can stimulate fibroblasts to increase the production of extracellular matrix proteins like collagen and elastin. mdpi.com Given that this compound upregulates the expression of the AQP3 gene, it is plausible that its mechanism involves binding to a specific, yet-to-be-identified, cell surface receptor on keratinocytes. green-river.euci.guide This binding event would likely initiate a signal transduction pathway that ultimately leads to the increased transcription of the AQP3 gene.

In Vitro and Ex Vivo Research Models for Acetyl Hexapeptide 37 Studies

Human Keratinocyte Cell Culture Systems

Human keratinocytes, the primary cells of the epidermis, are fundamental in studying the effects of cosmetic ingredients on skin hydration and barrier integrity. Acetyl Hexapeptide-37 has been shown to directly influence keratinocyte function through several pathways. ci.guide

A primary mechanism of this compound is its ability to modulate the expression of Aquaporin-3 (AQP3), a key water and glycerol (B35011) channel in the epidermis. nbinno.com AQP3 is vital for water transport from the basal layer of the epidermis to the stratum corneum, maintaining skin hydration and elasticity. nbinno.comgreen-river.eu In vitro studies utilizing human keratinocyte cell cultures have quantified the impact of this compound on AQP3 gene expression.

In one key study, human keratinocytes were treated with different concentrations of this compound, and the subsequent change in AQP3 mRNA levels was measured. The results demonstrated a significant, concentration-dependent increase in AQP3 mRNA, indicating that the peptide stimulates the transcription of the AQP3 gene. green-river.eu This upregulation is a foundational piece of evidence for its hydrating properties. nbinno.comnmpharmtech.com

Treatment ConcentrationFold Increase in AQP3 mRNA vs. ControlSource
50 ng/mL~2.2-fold green-river.eu
250 ng/mL~2.8-fold green-river.eu

Following the confirmation of increased AQP3 mRNA, subsequent studies focus on whether this translates to increased AQP3 protein levels and its correct localization within the cell. Standard techniques for these investigations include Western blotting for protein quantification and immunofluorescence or immunohistochemistry for localization. In keratinocytes, AQP3 is typically found in the plasma membrane, where it facilitates water transport. nih.gov Studies indicate that this compound boosts the production of AQP3 protein. ci.guide This increase in functional protein channels enhances the movement of water to the skin's surface, leading to improved hydration. nbinno.com

This compound has also been shown to have a beneficial effect on the health and growth of keratinocytes. ci.guide In vitro studies report that the peptide promotes keratinocyte proliferation and increases cell viability. ci.guidegreen-river.eu These effects contribute to improved skin barrier function and regeneration. ci.guide

Commonly used methods to assess these parameters include cell proliferation and viability assays. For instance, the MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Such assays are standard for evaluating the effects of peptides on keratinocyte cultures. mdpi.com

Parameter StudiedObserved Effect of this compoundImplicationSource
Keratinocyte ProliferationIncreasedSupports epidermal renewal and barrier improvement ci.guidegreen-river.eu
Cell ViabilityIncreasedEnhances cell resilience under stress conditions ci.guide

Human Fibroblast Cell Culture Systems

Dermal fibroblasts are responsible for synthesizing extracellular matrix proteins like collagen, which provides the skin with firmness and elasticity. The effect of cosmetic peptides on these cells is a key area of anti-aging research.

In vitro research has demonstrated that this compound stimulates dermal fibroblasts, leading to an increase in the synthesis of Collagen Type I. ci.guidegreen-river.eu This action helps to improve skin smoothness and firmness. ci.guide The methodologies for assessing collagen synthesis often involve treating human dermal fibroblast (HDF) cultures with the peptide and then quantifying collagen production. This can be done through techniques such as the Sircol Collagen Assay, which measures total soluble collagen, or through gene expression analysis (RT-qPCR) of collagen-related genes like COL1A1. nih.govnih.gov

Cell TypeParameter MeasuredObserved Effect of this compoundSource
Human Dermal FibroblastsCollagen I SynthesisIncreased ci.guidegreen-river.eu

Organotypic Skin Models and Ex Vivo Tissue Explants (e.g., for barrier function studies)

To bridge the gap between single-cell cultures and in vivo human skin, researchers use organotypic skin models and ex vivo human skin explants. These three-dimensional models, such as reconstituted human epidermis (e.g., EpiSkin), mimic the structure and function of the skin more closely. nih.gov They are particularly valuable for assessing barrier function, which is often evaluated by measuring transepidermal water loss (TEWL). nmpharmtech.comnih.gov

Biophysical and Computational Approaches in Acetyl Hexapeptide 37 Research

Spectroscopic Analysis for Conformation and Stability (e.g., Circular Dichroism)

Spectroscopic methods are fundamental in determining the secondary structure and conformational stability of peptides. Circular Dichroism (CD) spectroscopy, in particular, is a powerful technique for evaluating the structural characteristics of peptides in various environments. americanpeptidesociety.orgnih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides a distinct signature of the peptide's secondary structure. union.edu For instance, alpha-helical structures show characteristic negative bands around 222 nm and 208 nm and a positive band around 190 nm, while beta-sheets exhibit a negative band near 217 nm. americanpeptidesociety.org Random coil or disordered structures have a more neutral spectrum with a negative peak below 200 nm. americanpeptidesociety.org

In the context of Acetyl Hexapeptide-37, CD spectroscopy can be used to assess its conformational state in aqueous solution and in membrane-mimicking environments, such as in the presence of micelles (e.g., sodium dodecylsulfate) or liposomes. nih.gov This is crucial as the peptide must interact with the cell membrane to reach its target, the aquaporin-3 (AQP3) channel. nbinno.comexperchem.com Changes in the CD spectrum upon introduction to a hydrophobic environment can indicate a conformational transition, for example, from a disordered state to a more ordered alpha-helical structure, which is common for membrane-interacting peptides. nih.govcore.ac.uk

Furthermore, thermal or chemical denaturation studies monitored by CD can provide quantitative data on the peptide's stability. researchgate.net By monitoring the change in the CD signal at a specific wavelength (e.g., 222 nm) as a function of temperature, a melting temperature (Tm) can be determined, which is a key indicator of the stability of its folded structure.

Interactive Table 1: Illustrative CD Spectroscopy Data for this compound in Different Solvents

This table presents hypothetical data to illustrate the typical results obtained from CD spectroscopy analysis for determining peptide secondary structure.

Solvent Conditionα-Helix (%)β-Sheet (%)Random Coil (%)
Aqueous Buffer (pH 7.4)51580
50% Trifluoroethanol451045
SDS Micelles60535

Quantitative Binding Assays (e.g., Surface Plasmon Resonance)

To understand the efficacy of this compound, it is essential to quantify its interaction with its biological target, Aquaporin-3 (AQP3). nbinno.comci.guide Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensor technology widely used to study the kinetics and affinity of molecular interactions, including peptide-protein binding. nih.govsci-hub.box

In a typical SPR experiment to study the this compound and AQP3 interaction, purified AQP3 protein would be immobilized on a sensor chip surface. sci-hub.box A solution containing this compound (the analyte) is then flowed over this surface. The binding of the peptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and measured in real-time as a response signal. mdpi.com

The resulting data, plotted in a sensorgram, allows for the calculation of key kinetic parameters:

Association rate constant (ka): The rate at which the peptide binds to the target.

Dissociation rate constant (kd): The rate at which the peptide-target complex decays.

Equilibrium dissociation constant (KD): Calculated as the ratio of kd/ka, this value represents the affinity of the interaction. A lower KD value signifies a higher binding affinity.

This quantitative data is invaluable for confirming direct interaction with the target and for comparing the binding affinity of different peptide analogs, which can guide the development of more potent sequences. nih.govresearchgate.net

Interactive Table 2: Exemplary Kinetic and Affinity Data from SPR Analysis

This table shows representative data that could be generated from an SPR experiment to quantify the binding of this compound to Aquaporin-3.

AnalyteLigandAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
This compoundAquaporin-31.5 x 10⁴3.0 x 10⁻³2.0 x 10⁻⁷
Scrambled Peptide ControlAquaporin-3No BindingNo BindingNo Binding

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico computational modeling is a powerful tool for predicting the biological activity of peptides and guiding the rational design of new, more effective sequences. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, seeks to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.comresearchgate.net

For this compound, a QSAR study would involve creating a library of peptide analogs by systematically substituting amino acids at different positions in its sequence (Ser-Pro-Ala-Gly-Gly-Pro). The biological activity of each analog (e.g., its ability to upregulate AQP3 expression) would be determined experimentally.

Computational software is then used to calculate a wide range of molecular descriptors for each peptide, such as hydrophobicity, molecular weight, charge distribution, and steric properties. mdpi.com Statistical methods are employed to build a model that links these descriptors to the observed activity. nih.gov This model can then be used to predict the activity of novel, untested peptide sequences, thereby prioritizing the synthesis and testing of the most promising candidates. nih.gov This approach significantly accelerates the optimization process by reducing the need for extensive and costly experimental screening.

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique provides an atomic-level view of the interactions between a peptide and a lipid bilayer, offering insights that are often inaccessible through experimental methods alone. mdpi.comresearchgate.net

Given that this compound must traverse or interact with the cell membrane to reach the AQP3 protein, MD simulations can be employed to model this process. nbinno.comchemrxiv.org A simulation system would be constructed containing the peptide, a model lipid bilayer representing the cell membrane (e.g., composed of POPC or POPG lipids), and surrounding water molecules. mdpi.comnih.gov

By simulating the trajectory of the peptide as it approaches and interacts with the membrane, researchers can observe:

Initial binding events and key interacting residues.

Changes in the peptide's secondary structure upon membrane contact. nih.gov

The depth of peptide insertion into the lipid bilayer. nih.gov

The orientation of the peptide relative to the membrane surface. core.ac.uk

Any local disruption or ordering of the lipid molecules caused by the peptide. mdpi.com

Both all-atom and coarse-grained MD simulation approaches can be used. nih.govnih.gov Coarse-grained simulations allow for longer simulation times to observe large-scale events like membrane insertion, while all-atom simulations provide a more detailed view of specific interactions. researchgate.net These simulations are crucial for building a comprehensive model of the peptide's mechanism of action, from membrane approach to target engagement.

Theoretical Frameworks and Hypotheses in Acetyl Hexapeptide 37 Bioactivity

Mechanistic Hypotheses on AQP3 Upregulation Pathways

Acetyl Hexapeptide-37 is a synthetic peptide designed to enhance skin hydration by increasing the expression of Aquaporin-3 (AQP3). green-river.eunmpharmtech.com AQP3 is a member of the aquaglyceroporin subfamily of water channels, facilitating the transport of water, glycerol (B35011), and other small solutes across the cell membrane. cosmeticsandtoiletries.comnih.gov In the skin, AQP3 is predominantly expressed in the keratinocytes of the basal and spinous layers, playing a crucial role in the water flux from the dermis to the epidermis. mdpi.com The upregulation of AQP3 is hypothesized to improve the hydration of the stratum corneum, support the skin's barrier function, and influence keratinocyte proliferation. green-river.euresearchgate.net

The precise mechanism by which this compound upregulates AQP3 is not fully elucidated, but research points toward its influence on gene expression. In vitro studies on human keratinocytes have demonstrated that treatment with this compound leads to a significant increase in AQP3 messenger RNA (mRNA) levels. green-river.eu This suggests the peptide's activity originates at the transcriptional level.

Several cellular pathways are known to regulate AQP3 expression, and it is hypothesized that this compound may engage one or more of these. For instance, some studies on other cell types have shown that AQP3 expression can be modulated by the cyclic adenosine (B11128) monophosphate (cAMP) dependent pathway. nih.gov It is plausible that this compound could interact with a G-protein-coupled receptor (GPCR) on the keratinocyte surface, leading to an increase in intracellular cAMP and subsequent activation of transcription factors that bind to the AQP3 gene promoter. nih.govamericanpeptidesociety.org Another potential regulatory pathway involves histone deacetylases (HDACs); specifically, the inhibition of HDAC3 has been shown to upregulate AQP3 expression in keratinocytes. nih.gov It is conceivable that this compound could initiate a signaling cascade that results in the inhibition of HDAC3 activity, thereby increasing AQP3 transcription.

Table 1: In Vitro Effect of this compound on AQP3 mRNA Expression in Human Keratinocytes Data derived from an in vitro study on human keratinocytes. green-river.eu

Treatment ConcentrationRelative Increase in AQP3 mRNA Expression
50 ng/mL1.8-fold
250 ng/mL2.5-fold

Postulated Interactions with Cellular Signaling Cascades

The bioactivity of this compound is believed to extend beyond AQP3 upregulation, involving interactions with key cellular signaling cascades in both keratinocytes and fibroblasts. ci.guide Peptides typically initiate cellular responses by acting as ligands that bind to specific receptors on the cell surface, triggering intracellular signal transduction. americanpeptidesociety.org

One of the primary postulated interactions is with pathways that control keratinocyte proliferation and differentiation. AQP3 itself is part of a signaling module with phospholipase D2 (PLD2). cosmeticsandtoiletries.commdpi.com AQP3 facilitates the entry of glycerol into the cell, which is then used by PLD2 to generate phosphatidylglycerol (PG), a signaling lipid that plays a role in keratinocyte differentiation. cosmeticsandtoiletries.comnih.gov By upregulating AQP3, this compound is hypothesized to enhance this AQP3-PLD2-PG pathway, thereby influencing the normal cycle of epidermal renewal. nih.gov Furthermore, the peptide has been reported to promote keratinocyte proliferation, which is essential for wound healing and maintaining the integrity of the epidermal barrier. green-river.euci.guide

In addition to its effects on keratinocytes, this compound is thought to stimulate dermal fibroblasts to increase the synthesis of Collagen type I. ci.guide This suggests an interaction with signaling cascades that regulate extracellular matrix (ECM) production. This could involve binding to a fibroblast surface receptor, which in turn activates pathways such as the Transforming Growth Factor-beta (TGF-β) pathway, a major regulator of collagen synthesis. The activation of such pathways would lead to the transcription and translation of collagen genes, contributing to improved skin structure.

Table 2: Postulated Interactions of this compound with Cellular Signaling

Target CellPostulated Signaling CascadeHypothesized Outcome
KeratinocyteGPCR -> cAMP pathway activationIncreased AQP3 gene transcription. nih.gov
KeratinocyteAQP3-PLD2-PG signaling moduleModulation of cell differentiation. cosmeticsandtoiletries.comnih.gov
KeratinocyteProliferation pathways (e.g., EGFR/ERK)Increased keratinocyte proliferation and improved barrier function. mdpi.comci.guide
FibroblastReceptor-mediated ECM regulation (e.g., TGF-β)Increased Collagen I synthesis. ci.guide

Concepts of Peptide Penetration and Bioavailability in Model Systems

For any topical peptide to be bioactive, it must first penetrate the outer layer of the skin, the stratum corneum, to reach its target cells in the viable epidermis and dermis. lifetein.com The penetration and bioavailability of peptides like this compound are governed by several physicochemical factors and their interaction with the skin barrier.

A critical factor is molecular weight. Generally, molecules with a molecular weight of less than 500 Daltons (Da) can more readily penetrate the skin. researchgate.net this compound has a molecular weight of 525.56 Da, which is comparatively low for a peptide and considered conducive to skin penetration. green-river.eunmpharmtech.com Its small size is hypothesized to allow it to traverse the intercellular lipid matrix of the stratum corneum to reach the underlying keratinocytes and fibroblasts. green-river.eu

In model systems, various strategies are explored to enhance peptide bioavailability. These include chemical modifications, such as adding a lipid chain (e.g., palmitate) to increase lipophilicity and improve interaction with the stratum corneum. biorxiv.org Another approach involves the use of advanced delivery systems like nanoemulsions or liposomes, which can encapsulate peptides and act as carriers to shuttle them more efficiently across the skin barrier. relatablesci.com These concepts are central to formulating cosmetic products to augment the efficacy of active peptides. green-river.eu

Table 3: Factors Influencing Peptide Skin Penetration in Model Systems

FactorDescriptionRelevance to Bioavailability
Molecular Weight The mass of the peptide molecule.Lower molecular weight (<500 Da is ideal) generally correlates with better penetration through the tight junctions of the stratum corneum. researchgate.net
Lipophilicity The affinity of the peptide for lipids.A balance is required; sufficient lipophilicity is needed to enter the lipid-rich stratum corneum, but excessive lipophilicity can cause the peptide to remain trapped. biorxiv.org
Structure & Sequence The specific amino acid composition and conformation.Can influence interactions with skin components (lipids, proteins) and susceptibility to enzymatic degradation. lifetein.comresearchgate.net
Delivery System The formulation used to carry the peptide.Encapsulation in systems like liposomes or nanoemulsions can protect the peptide and enhance its passage through the skin barrier. relatablesci.com

Emerging Research Avenues and Future Perspectives for Acetyl Hexapeptide 37 Studies

Identification of Novel Molecular Targets Beyond AQP3

The primary mechanism of action attributed to Acetyl Hexapeptide-37 is the enhancement of AQP3 expression, which facilitates water transport from the basal layer of the epidermis to the stratum corneum. green-river.eu However, existing research suggests that its biological activity is not limited to this single pathway. In vitro studies have indicated that this compound also promotes collagen I synthesis and keratinocyte proliferation, hinting at interactions with other molecular targets. green-river.euci.guide

Future research should focus on identifying the specific receptors and signaling pathways through which this compound mediates these additional effects. For instance, investigating its potential interaction with fibroblast growth factor receptors (FGFRs) or other receptor tyrosine kinases could elucidate the mechanism behind increased collagen production. Furthermore, exploring its influence on cell adhesion molecules is a promising avenue. A study on a different peptide, acetyl hexapeptide-1, demonstrated an upregulation of the E-cadherin gene (CDH-1), which is crucial for cell-cell adhesion and tissue integrity. mdpi.com A similar investigation into this compound could reveal novel targets related to skin barrier function and cellular cohesion.

Potential future research directions include:

Receptor Binding Assays: To identify specific cell surface receptors that this compound binds to on fibroblasts and keratinocytes.

Kinase Activity Profiling: To determine if the peptide modulates the activity of intracellular signaling kinases involved in cell proliferation and protein synthesis.

Gene Expression Analysis: Focused on genes related to the extracellular matrix, cell adhesion, and growth factors to uncover new regulatory roles.

Investigation of Additional Cellular and Subcellular Effects

Beyond its established role in hydration, this compound has been shown to exert other beneficial effects at the cellular level. It is known to promote the proliferation of keratinocytes and stimulate dermal fibroblasts, which contributes to improved skin barrier function and firmness. ci.guidenmpharmtech.com Additionally, it has been observed to increase cell viability under stressful conditions such as cold and dryness. ci.guide

Key areas for future investigation include:

Mitochondrial Function Assays: To assess the impact on cellular energy production and oxidative stress.

Analysis of Barrier Function Components: To measure the expression of proteins integral to the skin barrier, such as filaggrin and loricrin.

Cellular Stress Response Pathways: To examine the peptide's effect on pathways that protect cells from environmental damage.

Integration with Systems Biology and Omics Technologies (Proteomics, Transcriptomics)

To date, research on this compound has largely focused on specific, targeted endpoints. The application of systems biology and "omics" technologies, such as proteomics and transcriptomics, represents a powerful next step to gain a comprehensive, unbiased understanding of its mechanism of action. These approaches can reveal the full spectrum of molecular changes induced by the peptide in skin cells.

Transcriptomics , through techniques like RNA sequencing, can provide a complete snapshot of the genes that are upregulated or downregulated in response to this compound treatment. This could uncover previously unknown signaling pathways and cellular processes affected by the peptide.

Proteomics can identify and quantify the entire set of proteins present in cells treated with the peptide, offering direct insight into the functional changes occurring. nih.govarxiv.org This could validate transcriptomic data and identify post-translational modifications that are critical for protein function.

By integrating these large-scale datasets, researchers can construct detailed molecular maps of the peptide's influence, leading to the discovery of novel biomarkers of its activity and potentially new applications.

TechnologyPotential Application for this compound ResearchExpected Outcomes
Transcriptomics (RNA-Seq) Global gene expression profiling of keratinocytes and fibroblasts after treatment.Identification of all regulated genes and pathways, revealing novel biological functions beyond hydration.
Proteomics (Mass Spectrometry) Comprehensive analysis of protein expression and post-translational modifications in treated cells.Uncovering the full range of protein targets and understanding the functional cellular response.
Systems Biology Integration of transcriptomic and proteomic data to build predictive models of the peptide's activity.A holistic understanding of the peptide's mechanism of action and its network-level effects on skin cells.

Development of Advanced Research Tools for Peptide Delivery and Stability in Experimental Settings

The efficacy of any bioactive peptide in an experimental or real-world setting is contingent on its stability and its ability to reach its target cells. While acetylation is known to enhance the stability of peptides, detailed stability studies for this compound under various experimental conditions are lacking. mobelbiochem.com Furthermore, its penetration into the deeper layers of the epidermis is crucial for its action on basal keratinocytes and dermal fibroblasts. green-river.eu

Future research should focus on developing and utilizing advanced tools to study and optimize the delivery and stability of this compound in laboratory settings. This includes the development of sophisticated in vitro skin models that more accurately mimic the complexity of human skin. Additionally, exploring novel delivery systems could enhance its bioavailability for research purposes.

Examples of advanced research tools include:

Advanced 3D Skin Equivalents: For more realistic penetration and efficacy studies.

Novel Encapsulation Technologies: Such as liposomes or polymeric nanoparticles, to improve peptide stability in culture media and enhance cellular uptake.

Fluorescently Labeled Peptides: To visualize and track the penetration and subcellular localization of this compound in real-time.

Comparative Mechanistic Studies with Other Bioactive Peptides

The field of cosmetic science utilizes a wide array of bioactive peptides, each with distinct mechanisms of action. Comparative studies between this compound and other classes of peptides would be highly valuable to contextualize its unique properties.

For example, a direct comparison with neurotransmitter-inhibiting peptides , such as Acetyl Hexapeptide-8, could highlight the different approaches to skin anti-aging—one focusing on improving internal hydration and the other on reducing muscle contractions that lead to expression lines. mdpi.comnbinno.com

Similarly, comparing its effects to those of signal peptides , like Palmitoyl pentapeptide-4, which are known to stimulate the synthesis of extracellular matrix components, could reveal potential synergies or distinct advantages. mdpi.comencyclopedia.pub Such studies would not only deepen our understanding of this compound but also aid in the rational design of more effective, multi-faceted skincare formulations.

Peptide ClassPrimary MechanismExample PeptideComparison Point with this compound
Hydrating Peptide Upregulates Aquaporin-3This compound Focuses on improving water transport within the epidermis.
Neurotransmitter-Inhibiting Peptide Inhibits SNARE complex formation, reducing muscle contractionAcetyl Hexapeptide-8Addresses dynamic wrinkles through a neuromuscular pathway, a different target and mechanism.
Signal Peptide Stimulates synthesis of extracellular matrix proteins (e.g., collagen, elastin)Palmitoyl pentapeptide-4Directly targets fibroblast production of structural proteins, a complementary anti-aging approach.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Acetyl Hexapeptide-37’s ability to enhance aquaporin-3 (AQP3) expression and collagen synthesis in skin models?

  • Methodological Answer : Studies suggest this compound upregulates AQP3 mRNA levels, facilitating transepidermal water flux and improving hydration by 131% . Collagen I synthesis is enhanced by 61% via activation of fibroblast proliferation pathways. Researchers can validate these mechanisms using qRT-PCR for AQP3 mRNA quantification and ELISA for collagen I levels in 3D skin equivalents or ex vivo models.

Q. What standardized experimental models are recommended for assessing this compound’s anti-aging efficacy?

  • Methodological Answer :

  • In vitro : Use human dermal fibroblasts or keratinocytes to measure collagen production (via LC-MS/MS) and cell proliferation (MTT assay).
  • Ex vivo : Employ reconstituted human epidermis (RHE) models to evaluate hydration (corneometer) and barrier function (transepidermal water loss measurements) .
  • In silico : Molecular docking studies to predict peptide interactions with AQP3 or collagenase enzymes.

Q. How do researchers determine the optimal concentration of this compound for experimental use?

  • Methodological Answer : Dose-response curves (0.1–100 µM) in fibroblast cultures or epidermal models are critical. For example, used concentrations yielding maximal collagen synthesis at 10 µM . Purity verification via HPLC (≥95% per ) is essential to avoid confounding results .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in upregulating AQP3 across different skin types be resolved?

  • Methodological Answer : Variability may arise from differences in donor skin biology (e.g., age, ethnicity). Mitigation strategies include:

  • Stratified randomization in clinical trials.
  • Single-cell RNA sequencing to identify AQP3 expression heterogeneity in keratinocyte subpopulations.
  • Cross-validation with proteomic analysis (Western blot) to confirm translation of mRNA findings .

Q. What experimental designs are suitable for investigating synergistic effects between this compound and other bioactive peptides (e.g., Palmitoyl Tetrapeptide-7)?

  • Methodological Answer :

  • Factorial design : Test combinations at varying ratios (e.g., 1:1, 1:2) in fibroblast co-cultures.
  • Endpoint multiplexing : Measure collagen I, III, and elastin via multiplex immunoassays.
  • Mechanistic overlap analysis : RNA-seq to identify shared pathways (e.g., TGF-β signaling) .

Q. What analytical challenges arise in quantifying this compound’s stability and bioavailability in topical formulations?

  • Methodological Answer :

  • Stability : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS to monitor degradation products.
  • Bioavailability : Franz diffusion cells with synthetic membranes (e.g., Strat-M®) to measure transdermal penetration.
  • Matrix effects : Spike-and-recovery experiments in cream/lotion matrices to validate extraction efficiency .

Key Considerations for Experimental Reproducibility

  • Storage : Store this compound at -20°C in sealed vials to prevent hydrolysis .
  • Controls : Include vehicle controls (e.g., PBS or formulation base) and positive controls (e.g., retinoic acid for anti-aging assays).
  • Ethical compliance : For clinical studies, adhere to Helsinki Declaration guidelines for human skin biopsies or volunteer trials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.